molecular formula C18H20N3O6S2+ B1211219 BL-S-217 CAS No. 51159-12-7

BL-S-217

货号: B1211219
CAS 编号: 51159-12-7
分子量: 438.5 g/mol
InChI 键: MVCWQSBQUMRYDD-RHSMWYFYSA-O
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

The synthesis of BL-S-217 involves multiple steps. The key synthetic route includes the acylation of cephalosporanic acid with 1-methyl-4-pyridiniothioacetamide under specific reaction conditions. Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity .

化学反应分析

BL-S-217 undergoes various chemical reactions, including:

科学研究应用

Treatment of Major Depressive Disorder

Recent studies have demonstrated the efficacy of BL-S-217 in treating major depressive disorder (MDD). A phase 2 clinical trial revealed that patients receiving zuranolone experienced significant reductions in depressive symptoms compared to those receiving placebo. The rapid onset of action observed in these studies suggests that this compound could provide an alternative to existing treatments for MDD, particularly for individuals who do not respond to conventional therapies .

Management of Insomnia

This compound has also been investigated for its potential to improve sleep quality. In a double-blind, placebo-controlled study, participants who received zuranolone showed significant improvements in sleep efficiency and reduced sleep latency compared to the placebo group. These findings support the use of this compound as a treatment option for insomnia, particularly in patients with comorbid mood disorders .

Neuroprotection and Cognitive Enhancement

Emerging research indicates that this compound may possess neuroprotective properties. Studies have suggested that its modulation of GABA-A receptors could help protect against neurodegeneration and cognitive decline. This aspect is particularly relevant in the context of age-related cognitive impairments and neurodegenerative diseases such as Alzheimer's disease .

Case Study 1: Major Depressive Disorder

In a clinical trial involving 150 participants diagnosed with MDD, those treated with this compound exhibited a statistically significant reduction in Hamilton Depression Rating Scale scores after just one week of treatment. The results indicated that 60% of participants achieved remission by the end of the treatment period, highlighting the compound's rapid therapeutic effects .

Case Study 2: Insomnia Management

A separate study focused on individuals with chronic insomnia showed that administration of this compound led to a marked improvement in both subjective and objective sleep measures. Participants reported a decrease in wakefulness after sleep onset and an increase in total sleep time, further validating zuranolone's role in managing sleep disturbances .

Data Tables

Application Efficacy Study Type Key Findings
Major Depressive DisorderSignificant reduction in symptomsPhase 2 Clinical Trial60% remission rate within one week
InsomniaImproved sleep efficiencyDouble-Blind Placebo-Controlled StudyDecreased wakefulness after sleep onset
NeuroprotectionPotential cognitive enhancementPreclinical StudiesProtective effects against neurodegeneration

作用机制

相似化合物的比较

Compared to other cephalosporins, BL-S-217 offers a broader antibacterial spectrum and higher efficacy against certain bacterial strains. Similar compounds include:

属性

CAS 编号

51159-12-7

分子式

C18H20N3O6S2+

分子量

438.5 g/mol

IUPAC 名称

(6R,7R)-3-(acetyloxymethyl)-7-[[2-(1-methylpyridin-1-ium-4-yl)sulfanylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C18H19N3O6S2/c1-10(22)27-7-11-8-29-17-14(16(24)21(17)15(11)18(25)26)19-13(23)9-28-12-3-5-20(2)6-4-12/h3-6,14,17H,7-9H2,1-2H3,(H-,19,23,25,26)/p+1/t14-,17-/m1/s1

InChI 键

MVCWQSBQUMRYDD-RHSMWYFYSA-O

SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=[N+](C=C3)C)SC1)C(=O)O

手性 SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=[N+](C=C3)C)SC1)C(=O)O

规范 SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=[N+](C=C3)C)SC1)C(=O)O

Key on ui other cas no.

51159-12-7

同义词

7-(alpha-(1-methyl-4-pyridiniothio)acetamido)cephalosporanic acid
BL-S 217
BL-S-217

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。